molecular formula C11H12N4O2S B2730723 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid CAS No. 1006486-43-6

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2730723
CAS No.: 1006486-43-6
M. Wt: 264.3
InChI Key: FQBRZXXLSKUGGU-UHFFFAOYSA-N
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Description

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with a suitable nitrile to form the pyrimidine ring through a cyclization reaction.

    Thioacetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetic acid moiety to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid moiety can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, alcohols; basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.

    Thioacetic Acid Derivatives: Compounds with a thioacetic acid moiety are known for their reactivity and potential biological activity.

Uniqueness

2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is unique due to its specific combination of a pyrazole-pyrimidine core with a thioacetic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRZXXLSKUGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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